molecular formula C14H9F3N2O3S B12265246 Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B12265246
M. Wt: 342.29 g/mol
InChI Key: NAZFGKQJEWMYFX-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that features a trifluoromethyl group, a furan ring, and a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug discovery and development.

    Industry: The compound’s unique properties make it valuable in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
  • Methyl 3-amino-6-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate

Uniqueness

Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of both the furan ring and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H9F3N2O3S

Molecular Weight

342.29 g/mol

IUPAC Name

methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C14H9F3N2O3S/c1-21-13(20)11-10(18)9-6(14(15,16)17)5-7(19-12(9)23-11)8-3-2-4-22-8/h2-5H,18H2,1H3

InChI Key

NAZFGKQJEWMYFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=CO3)N

Origin of Product

United States

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